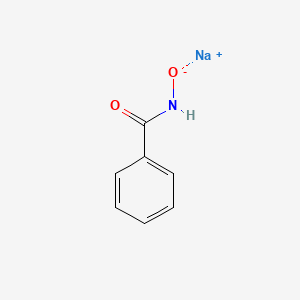

Benzohydroxamic Acid Sodium Salt

Description

Infrared (IR) Spectral Signatures and Vibrational Modes

The IR spectrum of benzohydroxamic acid sodium salt exhibits key vibrational modes (Table 1):

| Band (cm⁻¹) | Assignment |

|---|---|

| 3275 | ν(N-H) stretching |

| 1653 | ν(C=O) amide I |

| 1489 | ν(C=C) aromatic ring |

| 1165 | ν(C-O) hydroxamate |

The absence of a broad ν(O-H) band near 2730 cm⁻¹ confirms deprotonation of the hydroxamic acid group upon sodium salt formation. Bending modes at 885 cm⁻¹ (N-H out-of-plane) and 762 cm⁻¹ (C-H aromatic) further validate the planar geometry.

UV-Vis Absorption Profiles and Electronic Transitions

UV-Vis spectroscopy reveals two absorption bands:

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, D₂O):

- 7.77 ppm (d, 2H) : para-aromatic protons.

- 7.28 ppm (m, 3H) : meta- and ortho-aromatic protons.

- 4.12 ppm (s, 1H) : Exchangeable N-H proton (broadened due to sodium coordination).

¹³C NMR (100 MHz, D₂O):

Computational Chemistry Studies

Density Functional Theory (DFT) Simulations of Molecular Geometry

DFT calculations at the B3LYP/6-311++G(2d,2p) level predict a planar geometry with bond lengths matching crystallographic data (C=O: 1.23 Å calc. vs. 1.24 Å expt.). Natural Bond Orbital (NBO) analysis reveals charge distribution:

- O⁻ (hydroxamate) : -0.72 e

- Na⁺ : +0.89 e

- C=O : +0.45 e

The sodium ion’s electrostatic interaction with the hydroxamate oxygen stabilizes the anion by 28.6 kcal/mol.

Tautomerism and Conformational Analysis via Molecular Orbital Calculations

Two tautomers dominate in solution (Figure 1):

- Keto form (1Z) : N-H adjacent to C=O (80.6% abundance).

- Enol form (2Z) : O-H group conjugated with C=N (19.2% abundance).

Potential energy surface scans identify a 10.3 kcal/mol barrier for tautomer interconversion. The keto form’s stability arises from resonance between the carbonyl and deprotonated hydroxamate group, as shown by Mayer bond orders (C-O: 1.32, N-O: 1.21).

Figure 1. Tautomeric forms of benzohydroxamic acid sodium salt optimized at the MP2/6-311++G(2d,2p) level. Relative energies: 1Z (0.0 kcal/mol), 2Z (+2.1 kcal/mol).

Properties

CAS No. |

22513-32-2 |

|---|---|

Molecular Formula |

C7H8NNaO3 |

Molecular Weight |

177.13 g/mol |

IUPAC Name |

sodium;N-oxidobenzamide;hydrate |

InChI |

InChI=1S/C7H6NO2.Na.H2O/c9-7(8-10)6-4-2-1-3-5-6;;/h1-5H,(H-,8,9,10);;1H2/q-1;+1; |

InChI Key |

CTXNFHAZPJAZQN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)N[O-].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N[O-].O.[Na+] |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benzohydroxamic Acid Sodium Salt typically involves the reaction of benzohydroxamic acid with sodium hydroxide. The process can be summarized as follows:

Synthesis of Benzohydroxamic Acid: Benzohydroxamic acid is synthesized by reacting ethyl benzoate with hydroxylamine hydrochloride in the presence of potassium hydroxide. The reaction mixture is cooled, and the precipitated potassium benzohydroxamate is filtered and purified.

Formation of Sodium Salt: The purified benzohydroxamic acid is then reacted with sodium hydroxide to form Benzohydroxamic Acid Sodium Salt.

Industrial Production Methods: Industrial production methods for Benzohydroxamic Acid Sodium Salt involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzohydroxamic Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert it back to benzohydroxamic acid.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxamic group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

Substitution Reactions: These reactions typically occur under mild conditions with appropriate nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso compounds, while reduction can regenerate benzohydroxamic acid .

Scientific Research Applications

Analytical Chemistry

Metal Chelation:

Benzohydroxamic Acid Sodium Salt is widely used as a chelating agent for the extraction and determination of metal ions in analytical chemistry. Its ability to form stable complexes with transition metals makes it suitable for various analytical techniques.

- Case Study: A study demonstrated that benzohydroxamic acid effectively chelated iron(III) ions, facilitating their detection in complex matrices through spectrophotometric methods . This property is leveraged in environmental monitoring and food safety testing.

Mineral Processing

Froth Flotation:

In the mining industry, Benzohydroxamic Acid Sodium Salt serves as a collector in froth flotation processes for sulfide minerals. It enhances the recovery of valuable minerals such as galena and chalcopyrite by modifying their surface properties.

- Performance Analysis: Research indicates that at optimal pH levels (9-10), benzohydroxamic acid can achieve flotation recoveries of up to 86% for galena and 88% for chalcopyrite . The effectiveness of benzohydroxamic acid as a collector surpasses traditional collectors in terms of environmental impact and efficiency.

| Mineral | Flotation Recovery (%) | pH Level |

|---|---|---|

| Galena | Up to 86 | 9-10 |

| Chalcopyrite | Up to 88 | 8-9 |

| Quartz | Below 7 | All pH levels |

Biomedical Research

Enzyme Inhibition:

Benzohydroxamic Acid Sodium Salt has been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting various enzymes linked to disease processes, including urease and ribonucleotide reductase.

- Clinical Implications: In vitro studies have shown that derivatives like 3,4-Dihydroxy-Benzohydroxamic Acid (Didox) exhibit anti-inflammatory properties and can reduce oxidative stress markers in cellular models . This suggests potential therapeutic applications in treating conditions associated with oxidative stress.

Agriculture

Pest Control:

The compound has also been explored for use in agricultural settings as a biopesticide. Its ability to inhibit certain enzymes in pests can lead to effective pest management strategies.

Mechanism of Action

The mechanism of action of Benzohydroxamic Acid Sodium Salt involves its ability to chelate metal ions. This chelation process can inhibit the activity of metalloproteinases and other metal-dependent enzymes by binding to the metal ions in their active sites. This inhibition can disrupt various biological pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Key Findings:

- Selectivity in Flotation : Sodium Oleate (NaOL), a carboxylate surfactant, exhibits broad adsorption on calcium-bearing minerals (e.g., calcite, scheelite) via electrostatic interactions. In contrast, Benzohydroxamic Acid Sodium Salt (BHA) shows higher selectivity for transition metal oxides (e.g., cassiterite) due to chelation with surface metal ions .

- Hydrophobic Flocculation : NaOL induces hydrophobic aggregation in scheelite (CaWO₄) and cassiterite at moderate stirring speeds (900–1300 rpm), achieving recovery rates of 48–67% for Sn. BHA, however, requires activation by Pb²⁺ ions to form weak, fragmented aggregates, yielding lower recoveries (<40%) under similar conditions .

- pH Sensitivity : NaOL performance deteriorates in acidic conditions due to protonation, whereas BHA maintains stability across a wider pH range (4–10) due to its hydroxamate group’s resistance to hydrolysis .

Table 1: Flotation Performance of NaOL vs. BHA for Cassiterite

| Stirring Speed (rpm) | Agitation Time (min) | Recovery (%) – NaOL | Recovery (%) – BHA |

|---|---|---|---|

| 900 | 5 | 24.4 | 36.9 |

| 1300 | 20 | 67.1 | 54.9 |

Benzohydroxamic Acid Sodium Salt vs. Sodium Butyl-Xanthate (SBX)

Key Findings:

- Synergistic Effects : Combining BHA with SBX enhances malachite recovery from 36.9% (BHA alone) to 87.2% (135:45 SBX:BHA ratio). The synergy arises from SBX’s thiol group adsorbing on Cu sites, while BHA chelates residual hydroxylated copper species .

- Adsorption Mechanism : SBX binds via covalent metal-sulfur bonds, whereas BHA forms five-membered chelate rings with surface metal ions. This dual mechanism reduces reagent consumption and improves flotation kinetics .

Table 2: Recovery Rates of Malachite with Combined Collectors

| BHA (mg/L) | SBX (mg/L) | SBX:BHA Ratio | Recovery (%) |

|---|---|---|---|

| 0 | 360 | 180:0 | 58.7 |

| 90 | 270 | 135:45 | 87.2 |

| 180 | 180 | 90:90 | 75.6 |

Benzohydroxamic Acid Sodium Salt vs. Other Hydroxamic Acids

- Stability Constants: BHA’s Zn-hydroxamate complex has a stability constant (log K) of 7.31, significantly higher than Ca-hydroxamate (log K = 2.4), enabling selective separation of smithsonite (ZnCO₃) from calcite (CaCO₃). In contrast, longer-chain hydroxamates (e.g., octanohydroxamic acid) exhibit stronger hydrophobicity but lower selectivity .

- Biological Activity: Unlike pharmaceutical hydroxamates (e.g., Vorinostat), BHA shows weak inhibition of histone deacetylases (HDAC6 IC₅₀: 110 nM–8 μM) but stronger inhibition of metalloenzymes like tyrosinase (Ki: μM range) .

Benzohydroxamic Acid Sodium Salt vs. Sodium Salts of Carboxylic Acids

- Chelation vs. Electrostatic Binding : Sodium benzoate and sodium 3-methylsalicylate interact via carboxylate-metal ion electrostatic bonds, which are weaker and less selective than BHA’s chelate rings .

- Degradation Resistance : BHA degrades minimally under UV/TiO₂ photocatalysis at pH 4.43, whereas sodium benzoate undergoes rapid mineralization in acidic conditions due to weaker adsorption on catalyst surfaces .

Q & A

Q. What are the standard synthesis methods for benzohydroxamic acid sodium salt, and how do reaction conditions influence yield?

Benzohydroxamic acid sodium salt is synthesized via a one-pot method using benzoic acid, methanol, hydroxylamine hydrochloride, and sodium hydroxide. Key parameters include:

- Esterification : Benzoic acid to methanol ratio (1:1.3) with 12% sulfuric acid catalyst.

- Oximation : Methyl benzoate to hydroxylamine hydrochloride ratio (1:1.1) with slow addition of 40–50% NaOH at 25–30°C.

- Acidification : pH adjustment to precipitate the product. Deviations in temperature, reagent ratios, or mixing speed reduce conversion rates .

Q. What spectroscopic and analytical techniques are used to characterize benzohydroxamic acid sodium salt and its metal complexes?

- Elemental analysis confirms stoichiometry.

- ¹H-NMR and IR spectroscopy identify functional groups (e.g., O,O-coordination in Ru(II) complexes) .

- ESI-MS verifies molecular ion peaks and fragmentation patterns for metal-ligand complexes .

- X-ray crystallography (where applicable) resolves 3D structures of coordination compounds .

Q. How is benzohydroxamic acid sodium salt applied in mineral flotation, and what mechanisms explain its selectivity?

The compound acts as a chelating collector for oxide minerals (e.g., ilmenite, rutile, smithsonite). Its selectivity arises from:

- O,O-chelation with transition metals (e.g., Zn²⁺, Fe³⁺), forming stable five-membered rings .

- pH-dependent adsorption : Optimal performance at neutral to slightly acidic pH due to protonation of the hydroxamate group .

- Competitive adsorption studies show higher affinity for Zn²⁺ (stability constant = 7.31) than Ca²⁺ (2.4), enabling separation from calcite .

Advanced Research Questions

Q. How do conflicting data on pH effects in benzohydroxamic acid degradation studies arise, and how should researchers address them?

Photocatalytic degradation efficiency varies with pH regulators:

- HNO₃-adjusted acidic pH suppresses degradation due to NO₃⁻ competing with benzohydroxamic acid for adsorption sites on La/TiO₂ .

- HCl-adjusted pH shows no inhibition, as Cl⁻ does not interfere with N-containing functional groups . Methodological resolution : Use ion competition experiments (e.g., adding NaNO₃ vs. NaCl) to isolate anion-specific effects .

Q. What computational methods elucidate the adsorption behavior of benzohydroxamic acid sodium salt on mineral surfaces?

- Density Functional Theory (DFT) simulations model hydration effects and binding energies. For example, hydrated Pb²⁺ activation on cassiterite enhances adsorption by reducing energy barriers for hydroxamate attachment .

- Molecular dynamics (MD) tracks orientation and stability of adsorbed layers under varying ionic strengths .

Q. Why do flotation recovery rates differ between benzohydroxamic acid sodium salt and fatty acid collectors like oleic acid?

- Adsorption mechanism : Benzohydroxamic acid binds via chemical chelation, while oleic acid relies on physical adsorption and hydrophobic interactions .

- Surface specificity : Benzohydroxamic acid selectively targets metal-OH sites on ilmenite, whereas oleic acid non-specifically interacts with hydrophobic domains .

- Experimental validation : Combine contact angle measurements, zeta potential analysis, and FTIR to compare adsorption pathways .

Q. How can researchers optimize synergistic effects in mixed collector systems (e.g., benzohydroxamic acid + C18 salts) for enhanced mineral recovery?

- Mechanism : C18 alkyl chains improve hydrophobicity, while benzohydroxamic acid provides selective chelation.

- Design criteria :

- Use molar ratios that balance chelation and hydrophobicity (e.g., 1:1 for rutile flotation) .

- Monitor recovery rates via microflotation tests under controlled pH and ionic strength .

Data Contradiction and Analysis

Q. How to reconcile discrepancies in stability constants reported for hydroxamate-metal complexes?

- Source variation : Stability constants depend on measurement techniques (e.g., potentiometry vs. spectrophotometry) and ionic strength.

- Recommendation : Cross-reference multiple studies (e.g., Zn²⁺ stability constant = 7.31 vs. Ca²⁺ = 2.4 ) and standardize experimental conditions (pH, temperature).

Q. What experimental controls are critical when studying competitive adsorption in multi-anion systems?

- Control for anion identity : Compare NO₃⁻, Cl⁻, and SO₄²⁻ effects using sodium salts to isolate anion-specific interactions .

- Surface pre-treatment : Acid-wash minerals to remove native oxides before adsorption experiments .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.